3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide
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Overview
Description
3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide is a heterocyclic compound with the molecular formula C6H9BrN2. It is a light yellow solid that is often used in various chemical and pharmaceutical research applications. The compound is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system, making it a valuable scaffold in medicinal chemistry .
Mechanism of Action
Target of Action
3-Azabicyclo[3.1.0]hexane (3-ABH) derivatives are heterocyclic systems often present in molecules capable of acting on various biological targets . They are actively used in drug design
Mode of Action
The exact mode of action of “3-Azabicyclo[31It’s known that the oxidase heterotetramer functions in trans and catalyzes α,β-dehydrogenation to initiate the formation of a fused five-membered nitrogen heterocycle .
Biochemical Pathways
The biochemical pathways affected by “3-Azabicyclo[31The synthesis of 3-abh derivatives often involves transition metal catalysis . The examined approaches include the synthesis of 3-ABH by three- and five-membered ring fusion, as well as numerous one-pot syntheses from acyclic precursors via tandem cyclizations .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “3-Azabicyclo[31It’s known that the compound is a white to yellow solid and should be stored at 0-8°C .
Biochemical Analysis
Biochemical Properties
It is known that this compound is often present in molecules capable of acting on various biological targets and is actively used in drug design .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 3-Azabicyclo[3.1.0]hexane-1-carbonitrile HBr in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide typically involves the cyclization of suitable precursors. One common method is the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which provides the formation of both rings simultaneously in a single reaction . This method utilizes easily accessible starting materials and can be performed under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions. For example, a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones has been reported to provide a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities . This method is scalable and suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrogen-containing ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the bicyclic structure, enhancing its chemical diversity.
Scientific Research Applications
3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Cycloclavine: An ergot alkaloid with a similar bicyclic structure.
Indolizomycin: An antibiotic with a related heterocyclic system.
Duocarmycin: A group of compounds with high cytotoxicity used in cancer research.
Uniqueness
3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide is unique due to its specific bicyclic structure, which provides a rigid framework for drug design. Its ability to undergo various chemical modifications makes it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
3-azabicyclo[3.1.0]hexane-1-carbonitrile;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.BrH/c7-3-6-1-5(6)2-8-4-6;/h5,8H,1-2,4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWWULJHVQMVGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C#N.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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